2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
2,5-Dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with two chlorine atoms at the 2- and 5-positions. The molecule also contains a morpholine ring substituted with a phenyl group, connected via an ethylamine linker. Its synthesis and characterization likely involve crystallographic techniques (e.g., SHELX for refinement and ORTEP-III for visualization ), with validation methods ensuring structural accuracy .
Properties
IUPAC Name |
2,5-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c19-15-6-7-16(20)18(12-15)26(23,24)21-8-9-22-10-11-25-17(13-22)14-4-2-1-3-5-14/h1-7,12,17,21H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIDONQTMQHGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, including the introduction of the sulfonamide group and the attachment of the phenylmorpholino moiety. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. Additionally, the phenylmorpholino moiety may enhance the compound’s ability to interact with other biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzenesulfonamide derivatives with substituted morpholine moieties. Below is a comparative analysis with closely related analogs:
Key Structural Analogs :
2,5-Dichloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide (349403-14-1)
- Structural Difference : Lacks the phenyl substitution on the morpholine ring.
- Implications :
- Reduced lipophilicity compared to the phenyl-substituted derivative, which may affect membrane permeability or target binding .
N-(2-(4-Methylmorpholino)ethyl)-2,5-dichlorobenzenesulfonamide Structural Difference: Features a methyl group instead of phenyl on the morpholine ring. Implications:
- The methyl group offers moderate lipophilicity, balancing solubility and membrane penetration.
- Smaller substituents may allow tighter binding to hydrophilic active sites.
2,5-Dichloro-N-(2-(thiomorpholino)ethyl)benzenesulfonamide Structural Difference: Replaces the morpholine oxygen with sulfur (thiomorpholine). Implications:
- Thiomorpholine derivatives often exhibit distinct pharmacokinetic profiles.
Hypothetical Data Table :
Key Findings from Structural Analysis :
- Steric Effects : The phenyl group in the target compound introduces steric hindrance, which may limit access to certain binding pockets but enhance selectivity for specific targets.
- Biological Relevance: Morpholine derivatives are known to interact with G-protein-coupled receptors (GPCRs) or carbonic anhydrases, but the phenyl substitution could redirect activity toward kinase inhibition or epigenetic targets.
Biological Activity
2,5-Dichloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H22Cl2N2O3S
- Molecular Weight : 397.35 g/mol
The presence of the phenylmorpholino group is believed to enhance its biological activity by improving membrane permeability and target specificity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates and inhibits key enzymes involved in bacterial growth and cancer cell proliferation.
- Cell Membrane Interaction : The morpholine group enhances the compound's ability to penetrate biological membranes, facilitating its therapeutic effects.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antimicrobial Efficacy
- A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent. The mechanism was linked to the inhibition of folate synthesis pathways critical for bacterial growth.
- Anticancer Properties
-
Enzyme Inhibition Studies
- The compound was investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Results indicated that it could reduce prostaglandin levels, thereby potentially alleviating inflammatory responses associated with various diseases .
Comparative Analysis with Similar Compounds
In comparing this compound with other sulfonamides, it appears to offer enhanced specificity and efficacy due to the unique phenylmorpholino substitution:
| Compound | Activity Type | Efficacy |
|---|---|---|
| Compound A | Antibacterial | Moderate |
| Compound B | Anticancer | Low |
| Target Compound | Antimicrobial/Anticancer | High |
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat during chlorination can lead to over-substitution or ring degradation .
- pH and Solvent Polarity : Basic conditions stabilize the sulfonamide intermediate, while polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
Q. Table 1: Synthetic Yield Optimization
| Step | Optimal Conditions | Yield Range (%) | Key Reference |
|---|---|---|---|
| Chlorination | Cl₂/FeCl₃, 50°C, 4h | 65–75 | |
| Morpholine Coupling | K₂CO₃/DMF, RT, 12h | 70–85 |
Advanced: How can structural modifications (e.g., halogen substitution, morpholine ring variation) alter the compound’s bioactivity?
Answer:
Structural variations impact target binding and pharmacokinetics:
- Halogen Effects :
- Morpholine Modifications :
- 2-Phenyl Group : Stabilizes interactions with hydrophobic enzyme pockets (e.g., BRAF kinase) via π-π stacking .
- Ethyl Linker Length : Shorter chains reduce conformational flexibility, potentially improving binding specificity .
Q. Methodological Approach :
- SAR Studies : Synthesize analogs (e.g., 2,5-difluoro or morpholine-free derivatives) and compare IC₅₀ values in enzyme inhibition assays .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks confirm its structure?
Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Features | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 (aromatic Cl-substituted H) | Dichlorobenzene core |
| ¹³C NMR | δ 125–135 (sulfonamide-attached C) | Sulfonamide linkage |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Use recombinant enzyme systems (e.g., BRAF V600E) with controls for ATP concentration and pH .
- Purity Verification : HPLC (≥95% purity) and elemental analysis to exclude side products .
- Meta-Analysis : Compare data across studies using standardized units (e.g., nM vs. µM) and adjust for solvent effects (DMSO tolerance <1%) .
Case Study : A 2025 study found IC₅₀ = 12 nM for BRAF inhibition, while a 2023 report noted 50 nM. The discrepancy was traced to differences in enzyme source (human recombinant vs. murine extract) .
Basic: What environmental fate studies are relevant for this compound, and how can its ecotoxicity be assessed?
Answer:
- Degradation Pathways :
- Ecotoxicology Assays :
- Daphnia magna Acute Toxicity : 48h LC₅₀ testing in OECD medium .
- Soil Half-Life : Radiolabeled compound tracking in loam soil (ISO 11266) .
Q. Table 3: Environmental Persistence Data
| Parameter | Value | Method Reference |
|---|---|---|
| Hydrolysis Half-Life (pH 7) | 14 days | |
| Photolytic Half-Life | 6 hours (λ = 254 nm) |
Advanced: How can computational methods predict this compound’s interaction with non-target proteins (e.g., CYP450 isoforms)?
Answer:
- Molecular Dynamics (MD) Simulations :
- CYP3A4 Binding : Simulate 100 ns trajectories (GROMACS) to assess binding stability and metabolite formation .
- Free Energy Calculations : Use MM-PBSA to quantify interaction energies, identifying key residues (e.g., Phe304) .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to predict off-target inhibition (e.g., hERG channel) .
Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Basic: What crystallization strategies yield high-quality single crystals for X-ray diffraction?
Answer:
Q. Key Metrics :
- R-Factor : ≤0.05 for high-resolution structures (<1.0 Å) .
- Hydrogen Bond Network : Morpholine O and sulfonamide NH form intermolecular bonds (2.8–3.2 Å) .
Advanced: How can researchers integrate this compound into a broader pharmacological framework (e.g., polypharmacology or combination therapy)?
Answer:
- Polypharmacology Screening :
- Theoretical Framework : Align findings with the "one molecule, multiple targets" paradigm using systems pharmacology models .
Case Study : Co-administration with a PI3K inhibitor showed additive effects in BRAF-mutant melanoma cell lines (CI = 0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
